Ethyl 4-fluoro-2-hydroxybenzoate
Overview
Description
Ethyl 4-fluoro-2-hydroxybenzoate is an organic compound with the molecular formula C9H9FO3. It is a derivative of benzoic acid, where the hydrogen atom at the fourth position of the benzene ring is replaced by a fluorine atom, and the carboxyl group is esterified with an ethyl group. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-fluoro-2-hydroxybenzoate can be synthesized through several methods. One common method involves the esterification of 4-fluoro-2-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct fluorination of ethyl 2-hydroxybenzoate using a fluorinating agent such as Selectfluor. This reaction is usually performed in an inert solvent like acetonitrile at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and automated systems allows for efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-fluoro-2-hydroxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield 4-fluoro-2-hydroxybenzoic acid and ethanol in the presence of a strong base or acid.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide.
Ester Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide in aqueous solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with different functional groups replacing the fluorine atom.
Ester Hydrolysis: 4-fluoro-2-hydroxybenzoic acid and ethanol.
Oxidation: 4-fluoro-2-oxobenzoate derivatives.
Scientific Research Applications
Ethyl 4-fluoro-2-hydroxybenzoate has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including agrochemicals and dyes.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is employed in the development of new materials with specific properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-fluoro-2-hydroxybenzoate depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved efficacy.
Comparison with Similar Compounds
Ethyl 4-fluoro-2-hydroxybenzoate can be compared with other similar compounds such as:
Ethyl 2-hydroxybenzoate (Ethyl Salicylate): Lacks the fluorine atom, resulting in different chemical and biological properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl group, leading to variations in reactivity and solubility.
4-Fluoro-2-hydroxybenzoic Acid: The non-esterified form, which has different solubility and reactivity profiles.
The uniqueness of this compound lies in the combination of the fluorine atom and the ethyl ester group, which imparts specific chemical and biological properties that are valuable in various applications.
Properties
IUPAC Name |
ethyl 4-fluoro-2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNJTQFUPJOBMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625992 | |
Record name | Ethyl 4-fluoro-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1737-21-9 | |
Record name | Ethyl 4-fluoro-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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